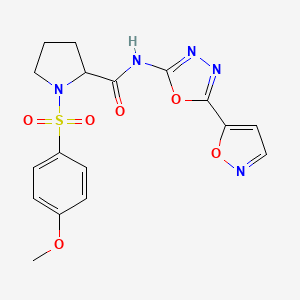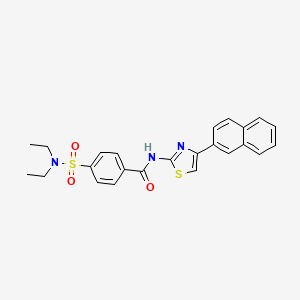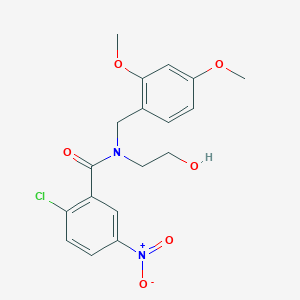
N-(5-chloro-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, also known as CMI-977, is a synthetic compound with potential pharmaceutical applications. This compound belongs to the class of indole-2-carboxamides and has been studied for its anti-inflammatory and immunomodulatory properties.
Mécanisme D'action
The exact mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, it is believed to work by inhibiting the production of certain cytokines, which are involved in the immune response. By doing so, it may help to reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta. It has also been shown to increase the production of anti-inflammatory cytokines such as IL-10. In addition, it has been shown to inhibit the activation of T cells and the expression of adhesion molecules on endothelial cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its specificity for certain cytokines, which allows for a more targeted approach to studying the immune response. However, one limitation is its relatively low yield in the synthesis process, which can make it more difficult and expensive to obtain in large quantities.
Orientations Futures
There are a number of potential future directions for the study of N-(5-chloro-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide. One area of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide and to identify any potential side effects or limitations of its use.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide involves a multi-step process. The starting materials are 5-chloro-2-methoxyaniline and 1,2-dimethyl-3-indolylglyoxal. The reaction proceeds through a condensation reaction between the two starting materials, followed by a cyclization step to form the final product. The yield of the reaction is typically around 40%.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-11-17(13-6-4-5-7-15(13)22(11)2)18(23)19(24)21-14-10-12(20)8-9-16(14)25-3/h4-10H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSWAELJTFDPFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((4-nitrophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2781033.png)
![3-(4-Chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2781035.png)


![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholin-2-yl]acetic acid](/img/structure/B2781044.png)
![4-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2781045.png)
![6-methoxy-4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B2781047.png)
![Tert-butyl N-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazol-3-yl]carbamate](/img/structure/B2781048.png)
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2781049.png)
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(isopropylsulfonyl)phenyl)methanone](/img/structure/B2781050.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-phenylpropyl)thiophene-2-carboxamide](/img/structure/B2781053.png)

